tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate
Overview
Description
tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a tert-butyl ester group and a hydroxypropyl substituent, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient and versatile compared to traditional batch processes, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can undergo reduction reactions to form saturated imidazoline derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxidized carbonyl compounds, reduced imidazoline derivatives, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of functional materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- tert-Butyl 4-(2-hydroxyethyl)-1H-imidazole-1-carboxylate
- tert-Butyl 4-(4-hydroxybutyl)-1H-imidazole-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropyl group provides additional sites for chemical modification and enhances its solubility in various solvents, making it a versatile compound for diverse applications .
Properties
IUPAC Name |
tert-butyl 4-(3-hydroxypropyl)imidazole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-9(12-8-13)5-4-6-14/h7-8,14H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHCJGXGOTYRFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604175 | |
Record name | tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88811-36-3 | |
Record name | tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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